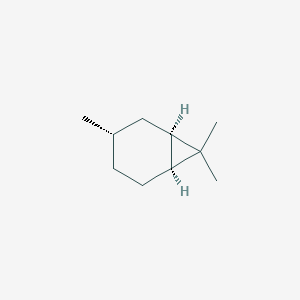

trans-Carane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

Synonyms

Trans-Carane is a bicyclic organic compound with the molecular formula . It is a member of the larger family of compounds known as terpenes, which are characterized by their strong odors and are often found in essential oils. Trans-Carane has a unique structure that contributes to its distinct chemical properties and biological activities. Its configuration includes a trans double bond within its bicyclic framework, which influences its reactivity and interactions with other substances .

Some specific reactions include:

- Hydroxylation: Trans-Carane can be converted into diols through hydroxylation reactions, which involve the addition of hydroxyl groups.

- Acid-Catalyzed Rearrangements: Treatment with acids can lead to the formation of various isomers and derivatives, showcasing its versatility in synthetic organic chemistry .

Trans-Carane exhibits notable biological activities that make it of interest in pharmacological research. Studies have suggested that it may possess antimicrobial properties, making it a candidate for use in developing natural preservatives or therapeutic agents. Additionally, its structural characteristics may allow it to interact with biological receptors, potentially influencing physiological responses .

The synthesis of trans-Carane can be achieved through several methods:

- Wittig Reaction: This method involves the reaction of phosphonium ylides with carbonyl compounds to form alkenes, including trans-Carane derivatives.

- Hydrogenation of Terpenes: Direct hydrogenation processes can convert more complex terpenes into trans-Carane through controlled conditions that favor the formation of the desired bicyclic structure .

- Biological Synthesis: Certain plant species synthesize trans-Carane naturally through enzymatic pathways involving terpene synthases.

Trans-Carane finds applications in various fields:

- Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and scented products.

- Flavoring Agents: It serves as a flavoring agent in food products.

- Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development, particularly in antimicrobial formulations .

Research on trans-Carane's interactions with other molecules indicates its potential role as a ligand in biological systems. Interaction studies have shown that trans-Carane can bind to specific receptors or enzymes, influencing their activity. These findings highlight its importance in understanding how natural compounds can modulate biological processes and contribute to medicinal chemistry .

Trans-Carane shares structural similarities with several other bicyclic terpenes. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Carene | Contains a double bond; known for its citrus scent. | |

| Camphor | Contains a carbonyl group; used medicinally for its cooling effect. | |

| Limonene | Has a distinctive lemon scent; used in cleaning products. | |

| Borneol | Contains an alcohol functional group; used in traditional medicine. |

Uniqueness of Trans-Carane

Trans-Carane's uniqueness lies in its specific bicyclic structure and the presence of a trans double bond, which differentiates it from its isomers and closely related compounds. This structural feature influences its reactivity patterns and biological interactions, making it a subject of interest for further study in both synthetic chemistry and natural product research.

Trans-carane, a bicyclic monoterpene with the molecular formula C10H18, has been definitively identified in several Mentha species, with the most significant occurrences documented in Mentha arvensis and Mentha canadensis [1] [3]. The presence of trans-carane in these species represents an important component of their essential oil profiles and contributes to their distinctive chemical signatures.

In Mentha arvensis cultivated in Taiwan, trans-carane has been quantified at notable concentrations of 10.99% of the total essential oil composition [4]. This represents one of the highest documented concentrations of trans-carane in any Mentha species, making the Taiwanese variety particularly significant for studies of this compound. The essential oil from this source also contained menthol (30.35%) and menthone (21.12%) as the primary components, with trans-carane ranking as the third most abundant constituent [4].

Mentha canadensis, native to North America and eastern Asia, has been confirmed to contain trans-carane through multiple analytical studies [1] [3]. This species, commonly known as Canada mint, American wild mint, or Chinese mint depending on its geographic origin, demonstrates the widespread distribution of trans-carane-producing capability within the Mentha genus. The compound has been detected in both North American and Asian populations of this species, suggesting that trans-carane biosynthesis is a conserved trait across different geographical variants [5] [6].

The occurrence of trans-carane in Mentha arvensis shows considerable variation depending on the cultivar and growing conditions. While some studies report trans-carane only in trace amounts in certain M. arvensis populations [7], the Taiwan study demonstrates that specific varieties can accumulate substantially higher concentrations [4]. This variability suggests that trans-carane production may be influenced by genetic factors, environmental conditions, or specific breeding selections within cultivated varieties.

Research examining multiple cultivars of Mentha arvensis from the western Himalayan region has documented varying essential oil compositions, with menthol typically dominating at 73.7-85.8% of the total oil content [8]. However, the specific quantification of trans-carane in these populations requires further detailed analysis to establish comprehensive distribution patterns across different geographical regions.

Distribution in Essential Oils

The distribution of trans-carane within essential oils extends beyond the Mentha genus, though its presence in mint species represents the most thoroughly documented occurrences. Essential oils containing trans-carane typically exhibit complex monoterpene profiles where this compound contributes to the overall aromatic and potentially bioactive properties of the oil [9].

Analysis of essential oil composition patterns reveals that trans-carane is primarily found in oils dominated by other bicyclic monoterpenes and oxygenated derivatives. In Mentha arvensis essential oils, trans-carane coexists with high concentrations of menthol, menthone, isomenthone, and neomenthyl acetate [7]. This co-occurrence pattern suggests that plants capable of producing trans-carane possess well-developed monoterpene biosynthetic machinery that can generate diverse structural variants from the common geranyl pyrophosphate precursor.

The relative concentration of trans-carane in essential oils appears to be subject to seasonal and developmental variations. Studies of monoterpene production in related species have shown that the biosynthetic capacity for different monoterpenes can change throughout plant development and in response to environmental conditions [10]. This temporal variability likely affects trans-carane accumulation patterns, though specific seasonal studies focusing on this compound remain limited.

Essential oil yields from trans-carane-containing Mentha species typically range from 0.3% to 3.02% of plant dry weight, depending on the species, extraction method, and plant material processed [4] [7]. The concentration of trans-carane within these oils can vary from trace amounts to over 10% of the total volatile fraction, indicating significant variability in production capacity among different plant populations.

Storage and accumulation of trans-carane within plant tissues occurs primarily in specialized secretory structures such as glandular trichomes and oil ducts. These anatomical features allow for the concentration and retention of volatile monoterpenes while protecting the plant from potential toxic effects of high monoterpene concentrations in metabolically active tissues [9] [11].

Ecological Significance

The ecological significance of trans-carane production in Mentha species encompasses multiple functional roles that contribute to plant survival and ecological interactions. As a volatile monoterpene, trans-carane participates in complex chemical communication networks that influence plant-herbivore, plant-pathogen, and plant-pollinator relationships [12] [13].

Trans-carane contributes to the defensive chemical arsenal of Mentha species through multiple mechanisms. Monoterpenes like trans-carane can act as feeding deterrents against herbivorous insects and mammals, reducing damage to plant tissues [14] [15]. The volatile nature of this compound allows it to create a chemical barrier around the plant that can repel potential herbivores before they make direct contact with plant tissues. Additionally, trans-carane may contribute to antimicrobial defenses, helping protect plants against bacterial and fungal pathogens that could otherwise cause significant damage [9] [16].

The role of trans-carane in pollinator attraction represents another important ecological function. While Mentha species are primarily insect-pollinated, the complex bouquet of volatile compounds including trans-carane helps create distinctive scent profiles that can attract specific pollinator species [17]. The contribution of trans-carane to overall floral volatiles may influence pollinator behavior and contribute to reproductive success in natural populations.

Allelopathic effects represent an additional ecological dimension of trans-carane function. Monoterpenes released into the soil environment can influence the germination and growth of neighboring plants, potentially providing competitive advantages to trans-carane-producing species [18]. This chemical interference with competitor plants may be particularly important in dense plant communities where resources are limited.

Environmental stress responses may also involve trans-carane production as part of broader monoterpene-mediated protective mechanisms. Monoterpenes can help plants cope with oxidative stress, temperature extremes, and other abiotic challenges [19] [10]. The production of trans-carane may increase under stress conditions as part of an integrated chemical defense strategy.

Biosynthetic Pathways in Plants

The biosynthesis of trans-carane in plants follows the well-established monoterpene biosynthetic pathway that begins with the formation of geranyl pyrophosphate (GPP) from the basic C5 isoprenoid building blocks [20] [21] [13]. This pathway represents one of the most important routes for specialized metabolite production in plants and is responsible for generating the enormous diversity of monoterpene structures found in nature.

The initial step in trans-carane biosynthesis involves the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) to form geranyl pyrophosphate through the action of geranyl pyrophosphate synthase (GPPS) [22] [11]. This enzyme, which requires Mg2+ or Mn2+ as cofactors, catalyzes the head-to-tail joining of the two C5 precursors to generate the C10 monoterpene precursor. In Mentha species, GPPS shows specific structural features that optimize the production of GPP for subsequent monoterpene synthesis [11].

The conversion of geranyl pyrophosphate to trans-carane occurs through the action of specialized monoterpene synthases that catalyze complex cyclization reactions [15] [12]. These enzymes manage the formation and rearrangement of highly reactive carbocation intermediates to produce specific monoterpene products. The cyclization process that generates the carane skeleton involves the formation of a cyclopropane ring system, which requires precise control of the reaction environment to achieve the correct stereochemical outcome [23] [24].

Monoterpene synthases responsible for carane production exhibit several characteristic features common to this enzyme family. They typically function as monomers or homodimers with molecular masses in the 50-100 kDa range, require divalent metal ions (Mg2+ or Mn2+) for activity, and operate optimally near neutral pH [13] [25]. The active sites of these enzymes contain conserved motifs that coordinate the metal cofactors and properly position the substrate for cyclization reactions.

The biosynthetic machinery for trans-carane production is primarily localized within plastids, where the MEP (methylerythritol phosphate) pathway provides the precursor molecules [26] [27]. Plastids contain the complete enzymatic apparatus for monoterpene biosynthesis, including the enzymes responsible for IPP and DMAPP synthesis, geranyl pyrophosphate formation, and monoterpene cyclization [28] [12]. This compartmentalization allows for efficient flux through the pathway while maintaining appropriate substrate concentrations and cofactor availability.

Post-cyclization modifications may occur to generate functionalized derivatives of trans-carane, though the basic hydrocarbon skeleton represents the primary product of the initial synthase reaction [29]. Additional enzymes such as cytochrome P450 hydroxylases, dehydrogenases, and other modifying enzymes can introduce functional groups to create more complex monoterpene structures [20] [29]. The regulation of these pathway steps determines the final composition of monoterpenes accumulated in the essential oils.

The expression and activity of biosynthetic enzymes show developmental and environmental regulation that influences trans-carane production patterns. Monoterpene synthase activities often correlate with specific developmental stages, tissue types, and environmental conditions [10] [12]. In glandular trichomes where monoterpene accumulation occurs, the coordinate expression of biosynthetic enzymes ensures efficient production and storage of trans-carane and related compounds [29].